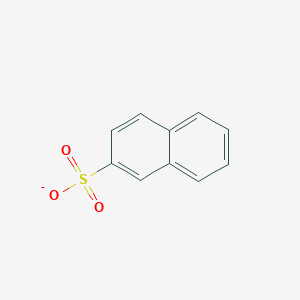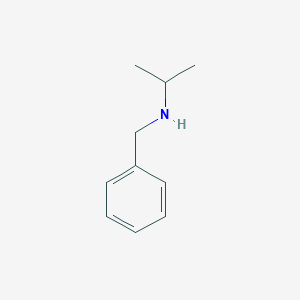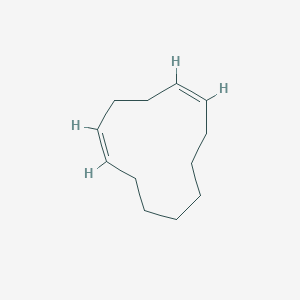
Butyltrimethoxysilane
Overview
Description
Butyltrimethoxysilane is an organosilicon compound with the molecular formula C7H18O3Si. It is a colorless liquid that is commonly used as a coupling agent and surface modifier in various industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of coatings, adhesives, and sealants .
Mechanism of Action
Target of Action
n-Butyltrimethoxysilane, also known as Butyl (trimethoxy)silane , is primarily used as a chemical intermediate . It is a reactive molecule that has been used as a catalyst in the synthesis of polymers and pharmaceuticals . It is also used in the production of coatings, adhesives, and sealants .
Mode of Action
The resulting siloxane bonds can crosslink to form a durable, water-repellent coating on various substrates .
Biochemical Pathways
It is known that silane compounds can interact with various organic and inorganic substances, potentially affecting a wide range of biochemical processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 17830 , a boiling point of 164-165°C , and a density of 0.9312 g/mL .
Result of Action
It is known that the compound can form a durable, water-repellent coating on various substrates . This property is often leveraged in the production of coatings, adhesives, and sealants .
Action Environment
The action, efficacy, and stability of n-Butyltrimethoxysilane can be influenced by various environmental factors. For instance, the hydrolysis and condensation reactions that the compound undergoes to form siloxane bonds are typically catalyzed by acidic or basic conditions . Additionally, the compound’s reactivity and the durability of the coatings it forms can be affected by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
n-Butyltrimethoxysilane is used in proteomics research
Cellular Effects
Silane-modified surfaces have been found to improve the efficiency of antibody binding, which could potentially influence cell function
Molecular Mechanism
It is known that the compound can form a strong bond with various surfaces, including metals, glass, ceramics, and plastics This property makes it a valuable ingredient in many industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyltrimethoxysilane can be synthesized through the reaction of butyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. The process involves the substitution of the hydroxyl group in butyl alcohol with the trimethoxysilane group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Butyltrimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butylsilanetriol and methanol. This reaction is typically catalyzed by acids or bases.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, resulting in the formation of polysiloxanes.
Polymerization: this compound can polymerize to form silicone resins and elastomers, which are used in various industrial applications.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst
Condensation: Silanol groups, acid or base catalyst
Polymerization: Heat, initiators such as peroxides
Major Products Formed:
Hydrolysis: Butylsilanetriol, methanol
Condensation: Polysiloxanes
Polymerization: Silicone resins, elastomers
Scientific Research Applications
Butyltrimethoxysilane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Isobutyltrimethoxysilane: Similar in structure but with a branched alkyl group.
Octyltrimethoxysilane: Contains a longer alkyl chain, providing different hydrophobic properties.
Trimethoxyphenylsilane: Contains a phenyl group, offering different reactivity and applications
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
butyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLZNMUBFBFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061442 | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw liquid with mild odor; [Gelest MSDS] | |
| Record name | n-Butyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1067-57-8 | |
| Record name | Butyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, butyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate](/img/structure/B94790.png)



![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)


